molecular formula C16H14ClNO4 B4403241 3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate

3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4403241
M. Wt: 319.74 g/mol
InChI Key: PGBRLCIPYFVADU-UHFFFAOYSA-N
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Description

3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate, also known as CMACPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new anti-cancer drugs. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit cell migration, and suppress the formation of new blood vessels, all of which are important processes in cancer development and progression. This compound has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its potency and specificity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the synergistic effects of this compound with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the development of new anti-cancer drugs and other fields of scientific research.

properties

IUPAC Name

[3-[(3-chloro-4-methoxyphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10(19)22-13-5-3-4-11(8-13)16(20)18-12-6-7-15(21-2)14(17)9-12/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBRLCIPYFVADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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